molecular formula C10H4ClFO3 B3043369 4-Chloro-6-fluoro-2-oxo-2H-chromene-3-carbaldehyde CAS No. 850799-81-4

4-Chloro-6-fluoro-2-oxo-2H-chromene-3-carbaldehyde

Cat. No. B3043369
CAS RN: 850799-81-4
M. Wt: 226.59 g/mol
InChI Key: RHGRRJGYSAYGDK-UHFFFAOYSA-N
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Description

4-Chloro-6-fluoro-2-oxo-2H-chromene-3-carbaldehyde, also known as 4-Chloro-3-formylcoumarin, is a coumarin derivative . It is a heterocyclic organic compound .


Synthesis Analysis

The synthesis of functionalized chromeno derivatives involves a three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions in an environmentally friendly medium . This synthesis involves a group-assisted purification process, which avoids traditional recrystallization and chromatographic purification methods .


Molecular Structure Analysis

The molecular structure of its achiral heterotopic 3-diethoxy-methyl precursor has been determined by NMR spectroscopy and X-ray crystallography .


Chemical Reactions Analysis

Functionalized chromeno derivatives can be synthesized via a three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions . This synthesis involves a group-assisted purification process .

Scientific Research Applications

a. Synthesis of Coumarin Derivatives: The aldehyde group in 4-Chloro-6-fluoro-2-oxo-2H-chromene-3-carbaldehyde allows for facile condensation reactions with various nucleophiles. By reacting with phenols or anilines, it forms coumarin derivatives. These compounds exhibit diverse biological activities, including anticoagulant, anti-inflammatory, and anticancer properties.

b. Antimicrobial Agents: Researchers have explored the antimicrobial potential of derivatives derived from this chromene aldehyde. Modifications of the fluorine and chlorine substituents can lead to compounds with improved antibacterial or antifungal activity. These derivatives may find applications in drug development or as additives in consumer products.

Materials Science and Optoelectronics

The chromene scaffold offers opportunities for materials science and optoelectronic applications:

a. Photochromic Materials: Researchers have synthesized photochromic compounds based on 4-Chloro-6-fluoro-2-oxo-2H-chromene-3-carbaldehyde. These materials change color upon exposure to light, making them useful in optical switches, data storage, and smart materials.

b. Organic Light-Emitting Diodes (OLEDs): Functionalized chromenes can serve as electron transport materials in OLEDs. Their unique electronic properties contribute to efficient charge transport and emission. Further optimization could enhance OLED performance.

properties

IUPAC Name

4-chloro-6-fluoro-2-oxochromene-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4ClFO3/c11-9-6-3-5(12)1-2-8(6)15-10(14)7(9)4-13/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHGRRJGYSAYGDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=C(C(=O)O2)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-fluoro-2-oxo-2H-chromene-3-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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